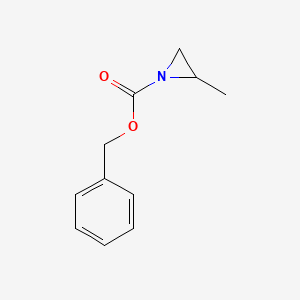

Benzyl 2-methylaziridine-1-carboxylate

概要

説明

Benzyl 2-methylaziridine-1-carboxylate is a chiral aziridine derivative characterized by the presence of a carbobenzyloxy (Cbz) protecting group. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can be crucial for its reactivity and interactions in various applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-methylaziridine-1-carboxylate typically involves the following steps:

Starting Material: The synthesis often begins with a chiral amine, which is then protected using a carbobenzyloxy (Cbz) group.

Cyclization: The protected amine undergoes cyclization to form the aziridine ring. This step can be achieved using various reagents and conditions, such as base-induced cyclization or the use of aziridination agents.

Industrial Production Methods: While specific industrial methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

化学反応の分析

Nucleophilic Ring-Opening Reactions

The aziridine ring undergoes nucleophilic attack due to its high ring strain. Key nucleophiles and outcomes include:

Example : Reaction with benzoic acid in dichloromethane at room temperature for 13 hours led to complete aziridine ring opening, as evidenced by the disappearance of aziridine proton signals (δ = 1.45–1.77 ppm) in ¹H NMR .

Oxidation Reactions

The nitrogen atom in the aziridine ring can be oxidized to form N-oxides:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| m-CPBA | DCM, 0°C to RT | Aziridine N-oxide | Epoxidation-like mechanism; retains ring structure. |

| H₂O₂ | Catalytic Lewis acid | N-Oxide derivatives | Slower kinetics compared to m-CPBA. |

Reduction Reactions

Reduction of the aziridine ring yields amines:

| Reducing Agent | Conditions | Product | Mechanism |

|---|---|---|---|

| LiAlH₄ | Et₂O, RT, 3 h | 2-Methylpropylamine | Complete ring opening via hydride attack. |

| H₂ (Catalytic) | Pd/C, MeOH | Chiral amine derivatives | Stereochemistry preserved due to Cbz protection. |

Functionalization via Hydrosilylation

While not directly observed for benzyl 2-methylaziridine-1-carboxylate, related aziridine derivatives undergo Pt-catalyzed hydrosilylation with vinylsilanes. For example, a vinyl-functionalized aziridine prepolymer reacted with silyl hydrides in the presence of Karstedt’s catalyst at 80°C, retaining the aziridine ring post-reaction .

Stereochemical Considerations

The (S)-enantiomer’s stereochemistry influences reaction outcomes:

-

Chiral Retention : The Cbz group stabilizes the ring, enabling stereoselective nucleophilic attacks.

-

Synthetic Utility : Enantiopure products are valuable in pharmaceutical synthesis (e.g., chiral amine precursors) .

Reaction Mechanisms

-

Nucleophilic Ring-Opening : Proceeds via a two-step mechanism:

-

Nucleophile attack at the less substituted carbon.

-

Ring opening with inversion of configuration at the nitrogen center.

-

-

Oxidation : m-CPBA transfers an oxygen atom to the nitrogen, forming a stable N-oxide without ring expansion.

科学的研究の応用

Medicinal Chemistry

Benzyl 2-methylaziridine-1-carboxylate serves as a chiral building block in the synthesis of biologically active compounds. Its applications include:

- Anticancer Agents : The compound has been utilized in the synthesis of various anticancer agents, leveraging its ability to form complex structures that interact with biological targets effectively .

- Antibiotics and Enzyme Inhibitors : Research indicates its potential in synthesizing antibiotics and enzyme inhibitors, which are crucial in developing treatments for infectious diseases .

Case Study: Synthesis of Antiviral Compounds

Recent studies have demonstrated the utility of this compound in developing antiviral agents against viruses such as SARS-CoV-2. By modifying this compound, researchers have synthesized derivatives that exhibit significant antiviral activity .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is employed as a reagent for various reactions:

- Chiral Synthesis : It is frequently used in stereoselective syntheses due to its chiral nature, allowing for the creation of enantiomerically pure compounds necessary for pharmaceutical applications .

- Reagent in Complex Reactions : The compound has been involved in reactions with boron trifluoride etherate under controlled conditions to yield complex piperidine derivatives, showcasing its versatility as a reagent .

Table 1: Selected Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Synthesis with Boron Trifluoride | Chloroform, 0 - 20 °C | Piperidine derivatives |

| Esterification | Various alcohols | Chiral esters |

| Cyclization | Base-catalyzed conditions | Aziridine derivatives with enhanced biological activity |

Materials Science

This compound is also explored for applications beyond traditional organic synthesis:

作用機序

The mechanism of action of Benzyl 2-methylaziridine-1-carboxylate largely depends on its reactivity due to the strained aziridine ring. The compound can interact with various molecular targets through nucleophilic attack, leading to ring opening and subsequent reactions. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules.

類似化合物との比較

®-1-Cbz-2-methylaziridine: The enantiomer of Benzyl 2-methylaziridine-1-carboxylate, with similar reactivity but different stereochemistry.

N-Boc-2-methylaziridine: Another protected aziridine with a different protecting group (Boc instead of Cbz).

Unprotected 2-methylaziridine: The parent compound without any protecting groups.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the Cbz protecting group, which can influence its reactivity and interactions in various chemical reactions. The Cbz group provides stability and can be selectively removed under specific conditions, making it a versatile intermediate in synthetic chemistry.

特性

分子式 |

C11H13NO2 |

|---|---|

分子量 |

191.23 g/mol |

IUPAC名 |

benzyl 2-methylaziridine-1-carboxylate |

InChI |

InChI=1S/C11H13NO2/c1-9-7-12(9)11(13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |

InChIキー |

LUBRSMFTXSITMJ-UHFFFAOYSA-N |

正規SMILES |

CC1CN1C(=O)OCC2=CC=CC=C2 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。